N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the chlorine atom results in various substituted derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)sulfonylphenyl]acetamide
- N-[4-(4-methylphenyl)sulfonylphenyl]acetamide
- N-[4-(4-chlorophenyl)sulfonylphenyl]methanesulfonamide
Uniqueness
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-13-4-8-18(9-5-13)30(27,28)23-20-14(2)12-19(24)21(15(20)3)29(25,26)17-10-6-16(22)7-11-17/h4-12,23-24H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOOCXGVHWNEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2C)O)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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